molecular formula C14H10BrNO B1617293 2-(4-Bromobenzyl)benzo[d]oxazole CAS No. 76284-87-2

2-(4-Bromobenzyl)benzo[d]oxazole

Cat. No. B1617293
CAS RN: 76284-87-2
M. Wt: 288.14 g/mol
InChI Key: GAKVIUPIYZMQBR-UHFFFAOYSA-N
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Description

2-(4-Bromobenzyl)benzo[d]oxazole is a chemical compound with the molecular formula C14H10BrNO. It is a solid substance at room temperature . This compound is used as a research chemical .


Molecular Structure Analysis

The InChI code for 2-(4-Bromobenzyl)benzo[d]oxazole is 1S/C13H8BrNO/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H . This indicates the specific arrangement of atoms in the molecule. The molecular weight of this compound is 274.12 .


Physical And Chemical Properties Analysis

2-(4-Bromobenzyl)benzo[d]oxazole has a melting point of 158-159℃ and a boiling point of 339℃ . It has a density of 1.514 and a flash point of 159℃ . It is soluble in toluene . The compound is a solid and can range in color from white to orange to green .

Scientific Research Applications

1. Synthesis and Biological Activity

2-(4-Bromobenzyl)benzo[d]oxazole derivatives have been synthesized and evaluated for various biological activities. A study by Menteşe, Ülker, and Kahveci (2015) investigated benzimidazole derivatives containing 2-(4-bromobenzyl) for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Specifically, 5-[(2-(4-Bromobenzyl)-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol was found potent against α-glucosidase and 2-(4-Fluorobenzyl)-1H-benz- imidazole showed effectiveness against Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).

2. Experimental and Theoretical Characterization

Zeyrek et al. (2015) conducted a detailed experimental and theoretical study on 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole. Their research included crystal structure analysis, Fourier transform infrared spectroscopy (FT-IR), quantum mechanical studies, and investigation of molecular electrostatic potential, natural bond orbital (NBO), and nonlinear optical (NLO) effects (Zeyrek et al., 2015).

Safety And Hazards

This compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These codes indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . It should be stored in a dark place, sealed, and at room temperature .

properties

IUPAC Name

2-[(4-bromophenyl)methyl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKVIUPIYZMQBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227167
Record name Benzoxazole, 2-((4-bromophenyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromobenzyl)benzo[d]oxazole

CAS RN

76284-87-2
Record name Benzoxazole, 2-((4-bromophenyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076284872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoxazole, 2-((4-bromophenyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Kumar, E Suresh, S Bhadra - The Journal of Organic Chemistry, 2020 - ACS Publications
A unique α-amination approach using various anilines has been developed for arylacetic acids via adaptation as benzazoles. The reaction proceeds through a single electron transfer …
Number of citations: 10 0-pubs-acs-org.brum.beds.ac.uk

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